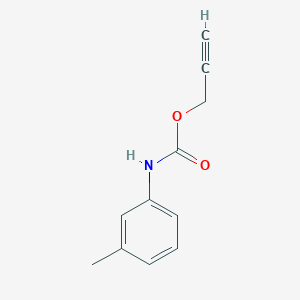
prop-2-ynyl N-(3-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-ynyl N-(3-methylphenyl)carbamate is an organic compound with the molecular formula C11H11NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a prop-2-ynyl group and a 3-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-ynyl N-(3-methylphenyl)carbamate typically involves the reaction of prop-2-ynyl alcohol with N-(3-methylphenyl)isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Prop-2-ynyl alcohol+N-(3-methylphenyl)isocyanate→Prop-2-ynyl N-(3-methylphenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-ynyl N-(3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.
Major Products
Oxidation: Oxidation of the prop-2-ynyl group can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the carbamate group results in the formation of amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Prop-2-ynyl N-(3-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of prop-2-ynyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This
Propiedades
Número CAS |
32496-22-3 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
prop-2-ynyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C11H11NO2/c1-3-7-14-11(13)12-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3,(H,12,13) |
Clave InChI |
RFPIAKIFWFMDOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


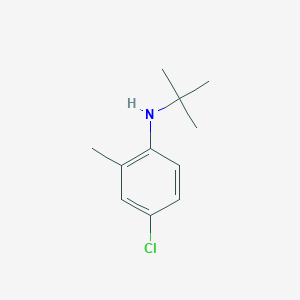
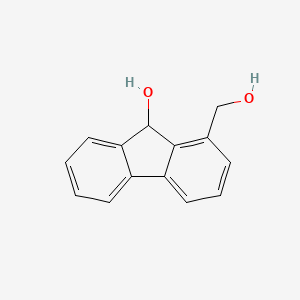

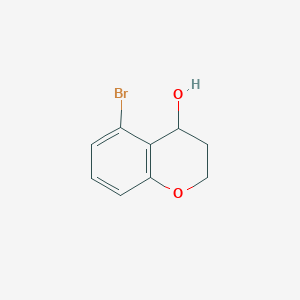
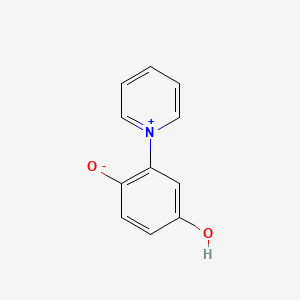
![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
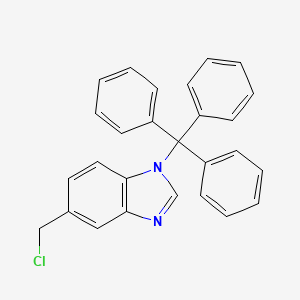
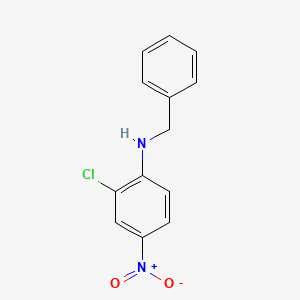

![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
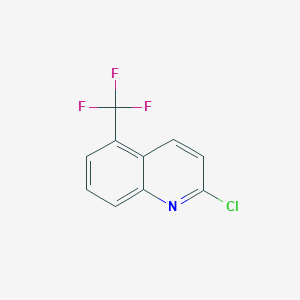
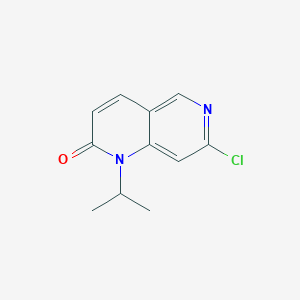
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
